REACTION_CXSMILES
|
[C:1]([O:4][C:5](=O)C)(=O)[CH3:2].[F:8][CH:9]([F:18])[C:10](=[O:17])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(OCC)(OCC)OCC>>[CH2:1]([O:4][CH:5]=[C:11]([C:10](=[O:17])[CH:9]([F:18])[F:8])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:2]
|
Name
|
|
Quantity
|
3.6 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0.96 mol
|
Type
|
reactant
|
Smiles
|
FC(C(CC(=O)OCC)=O)F
|
Name
|
|
Quantity
|
1.8 mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added drop-wise
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove excessive acetic anhydride, triethyl orthoformate
|
Type
|
CUSTOM
|
Details
|
A pale brown liquid is obtained
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(C(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |